molecular formula C20H25BrClNO3 B5130233 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol

2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol

Cat. No. B5130233
M. Wt: 442.8 g/mol
InChI Key: BAHDSPGKAGDNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as BRD4770 and is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which play a crucial role in gene transcription and regulation.

Mechanism of Action

The mechanism of action of 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol involves the selective inhibition of BRD4. BRD4 contains two bromodomains, which are protein domains that recognize acetylated lysine residues on histones. By inhibiting the bromodomain activity of BRD4, 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol can prevent the recruitment of BRD4 to chromatin and subsequently inhibit gene transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol have been studied in various cell lines and animal models. Inhibition of BRD4 by this compound has been shown to result in decreased expression of genes involved in cell proliferation, inflammation, and survival. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines and animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol in lab experiments is its selectivity for BRD4. This compound has been shown to have minimal off-target effects on other bromodomain-containing proteins. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors. Therefore, higher concentrations of this compound may be required to achieve the desired effect in experiments.

Future Directions

There are several future directions for the use of 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol in scientific research. One direction is the development of more potent analogs of this compound that can be used in lower concentrations. Another direction is the investigation of the role of BRD4 in various diseases and the potential therapeutic applications of BRD4 inhibitors. Additionally, the combination of BRD4 inhibitors with other drugs may also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of 2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, which is reacted with 2-amino-2-methyl-1-propanol in the presence of a base to form the final product. The synthesis of this compound has been described in detail in a scientific publication by researchers at the Broad Institute of MIT and Harvard.

Scientific Research Applications

2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol has been synthesized for scientific research purposes as a selective inhibitor of BRD4. BRD4 is a protein that plays a key role in the regulation of gene transcription and has been implicated in various diseases, including cancer, inflammation, and cardiovascular disease. Therefore, the inhibition of BRD4 has become an attractive target for drug development.

properties

IUPAC Name

2-[[2-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrClNO3/c1-4-25-18-9-15(11-23-20(2,3)13-24)16(21)10-19(18)26-12-14-7-5-6-8-17(14)22/h5-10,23-24H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHDSPGKAGDNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)CNC(C)(C)CO)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol

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